N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide
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Overview
Description
“N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide” is an organic compound . It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple bonds, aromatic rings, and ether groups . It contains a total of 43 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 5 aromatic ethers, and 1 sulfonamide .Mechanism of Action
Target of Action
Similar compounds have been found to interact with nitric oxide synthase, inducible .
Mode of Action
It’s worth noting that the interaction of similar compounds with their targets often results in significant changes in cellular processes .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Advantages and Limitations for Lab Experiments
BP897 has a number of advantages for use in laboratory experiments. Its selective binding to dopamine D3 receptors allows for the study of the role of dopamine in behavior, cognition, and addiction. Additionally, BP897 has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of BP897 is that it is a synthetic compound, which may limit its applicability to natural systems.
Future Directions
There are a number of future directions for research on BP897. One area of research is the development of new compounds that selectively target dopamine D3 receptors. Another area of research is the study of the effects of BP897 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, there is a need for further research on the potential therapeutic applications of BP897, particularly in the treatment of addiction and inflammatory diseases.
Conclusion:
In conclusion, BP897 is a synthetic compound that has gained significant attention in the field of scientific research. Its selective binding to dopamine D3 receptors has led to its use as a tool to study the role of dopamine in behavior, cognition, and addiction. Additionally, BP897 has been shown to have a number of biochemical and physiological effects, including anti-inflammatory effects and a low toxicity profile. While there are limitations to the use of BP897 in laboratory experiments, there are a number of future directions for research on this compound, including the development of new compounds that selectively target dopamine D3 receptors and the study of its potential therapeutic applications.
Synthesis Methods
The synthesis of BP897 involves several steps, including the reaction of 2-(2H-1,3-benzodioxol-5-yloxy)ethanol with cyclopentanecarboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-diisopropylethylamine to form the final product, BP897.
Scientific Research Applications
BP897 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been its use as a tool to study the role of dopamine in the brain. BP897 has been shown to selectively block dopamine D3 receptors, which has led to its use in studying the effects of dopamine on behavior, cognition, and addiction.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-15(11-3-1-2-4-11)16-7-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,1-4,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQZDFBCFQAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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